N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-[(4-Chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core. The sulfonamide group (-SO₂NH-) at position 7 is linked to a (4-chlorophenyl)methyl substituent, introducing a halogenated aromatic moiety.
The molecular formula of this compound is C₁₆H₁₆ClNO₄S, with a molecular weight of approximately 377.82 g/mol.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGVBTLBNHGZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxepine intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution with 4-Chlorophenylmethyl Group: The final step involves the substitution of the sulfonamide intermediate with a 4-chlorophenylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: N-alkyl or N-acyl sulfonamide derivatives
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Molecular Formula : C₁₅H₁₆N₂O₄S
- Substituent: 4-aminophenyl group (-NH₂C₆H₄-)
- Reported purity: 95% (stored at room temperature) . Commercial availability for research use (e.g., Enamine, CymitQuimica) .
N-[(R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Molecular Formula: C₂₄H₂₀ClNO₄S₂
- Substituent : Benzothiophene and 2-chlorophenyl groups.
- Key Properties :
ROR-Gamma Modulator (Patent Example)
- Structure : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide.
- Key Properties :
Comparative Analysis Table
Key Differences and Implications
Substituent Effects: Chlorine vs. Amino Group: The 4-chlorophenyl group in the main compound enhances lipophilicity, favoring blood-brain barrier penetration or hydrophobic target binding. In contrast, the 4-aminophenyl analog’s polar -NH₂ group improves solubility, which is critical for oral bioavailability .
Biological Activity: While the main compound lacks explicit activity data, its structural similarity to patented ROR-gamma modulators () suggests shared mechanistic pathways. The aminophenyl variant’s lack of halogenation may reduce target affinity but improve safety profiles .
Synthetic and Commercial Considerations: The aminophenyl analog is widely available for research, indicating established synthetic routes. The benzothiophene derivative’s complex structure may pose synthesis challenges, limiting accessibility .
Biological Activity
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxepine core with a sulfonamide group. This structural configuration is crucial for its biological activity. The molecular formula is C16H16ClN2O4S, and its molecular weight is approximately 364.83 g/mol.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit notable antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was attributed to its ability to inhibit bacterial enzyme systems critical for survival .
2. Antiviral Activity
The compound has also shown potential antiviral activity. In bioassay tests against the Tobacco Mosaic Virus (TMV), certain derivatives exhibited inhibition rates comparable to established antiviral agents. For instance, one derivative demonstrated approximately 50% TMV inhibition at a concentration of 0.5 mg/mL .
3. Enzyme Inhibition
This compound has been evaluated for its enzyme inhibition capabilities. It displayed strong inhibitory effects against urease and acetylcholinesterase enzymes, which are relevant in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide moiety interacts with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in viral replication and bacterial metabolism .
Case Study 1: Antibacterial Screening
A comprehensive study evaluated various sulfonamide derivatives for their antibacterial efficacy. The results indicated that this compound showed significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
This table summarizes the inhibition rates observed during the screening process .
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral properties, several derivatives were synthesized and tested against TMV. The results highlighted the potential of these compounds in agricultural applications as biopesticides.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
These findings suggest that modifications in the chemical structure can enhance antiviral activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
